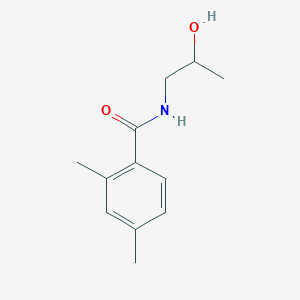
1-(2,4-Dimethylbenzoylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylbenzoylamino)-2-propanol is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as DMBA-PP and has been used in various fields of research, including biochemistry, pharmacology, and neuroscience. The purpose of
Wirkmechanismus
The mechanism of action of 1-(2,4-Dimethylbenzoylamino)-2-propanol involves its interaction with protein kinases such as protein kinase A (PKA) and protein kinase C (PKC). This compound acts as a competitive inhibitor of these enzymes, preventing them from phosphorylating their substrates. This inhibition leads to a decrease in downstream signaling pathways, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,4-Dimethylbenzoylamino)-2-propanol depend on the specific enzyme it is inhibiting. For example, inhibition of PKA can lead to a decrease in cAMP-dependent signaling pathways, while inhibition of PKC can lead to a decrease in calcium-dependent signaling pathways. These effects can have downstream effects on various cellular processes such as gene expression, protein synthesis, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,4-Dimethylbenzoylamino)-2-propanol in lab experiments is its specificity for protein kinases. This compound has been shown to be a potent and selective inhibitor of various kinases, making it a valuable tool for studying their function. However, one limitation of using this compound is its potential cytotoxicity at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure the safety of cells and animals used in experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(2,4-Dimethylbenzoylamino)-2-propanol. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area of interest is the use of this compound in animal models to study its effects on behavior and cognition. Additionally, the use of this compound in drug discovery and development is also an area of potential future research.
Conclusion:
1-(2,4-Dimethylbenzoylamino)-2-propanol is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound has been used in various fields of research, including biochemistry, pharmacology, and neuroscience. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2,4-Dimethylbenzoylamino)-2-propanol have been discussed in this paper. Further research in this area has the potential to lead to new discoveries and advancements in various fields of science.
Synthesemethoden
The synthesis of 1-(2,4-Dimethylbenzoylamino)-2-propanol involves the reaction of 2,4-dimethylbenzoyl chloride with 2-amino-1-propanol in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethylbenzoylamino)-2-propanol has been extensively used in scientific research due to its potential applications in various fields. In biochemistry, this compound has been used as a substrate for enzymes such as proteases and kinases. In pharmacology, it has been used as a tool compound to study the mechanism of action of various drugs. In neuroscience, it has been used to study the role of protein kinases in synaptic plasticity and memory formation.
Eigenschaften
IUPAC Name |
N-(2-hydroxypropyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-11(9(2)6-8)12(15)13-7-10(3)14/h4-6,10,14H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBGLVXBIFXWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylbenzoylamino)-2-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B7479776.png)
![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)



![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)
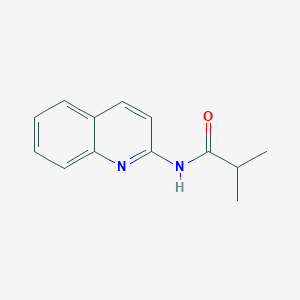
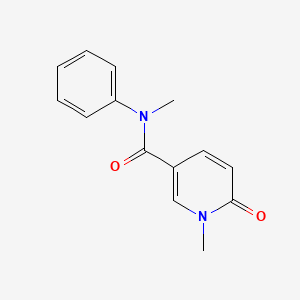


![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
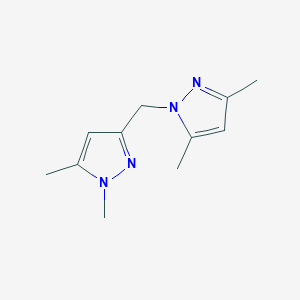
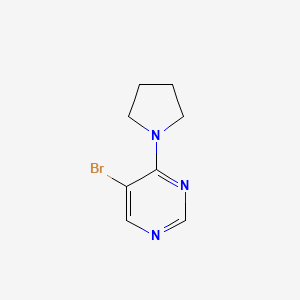
![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)